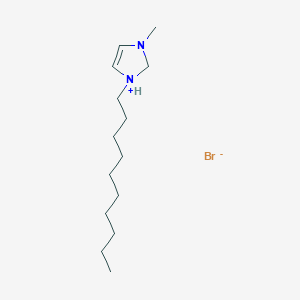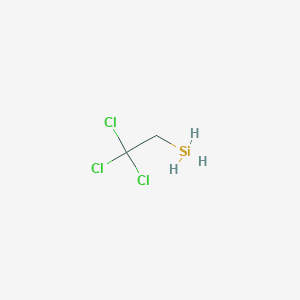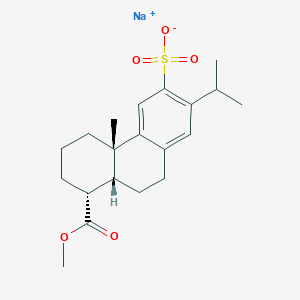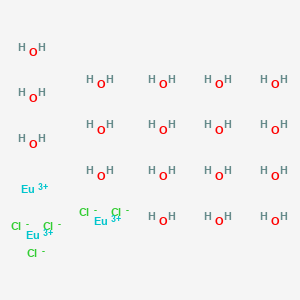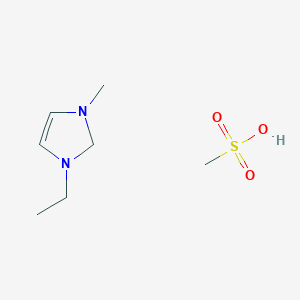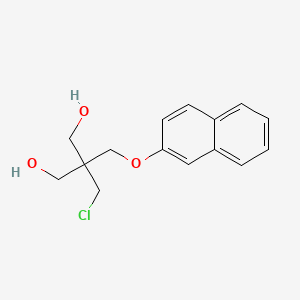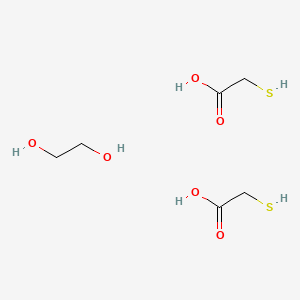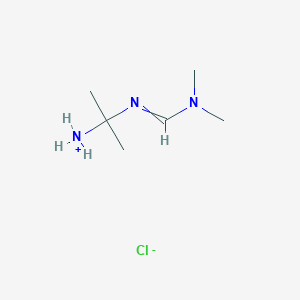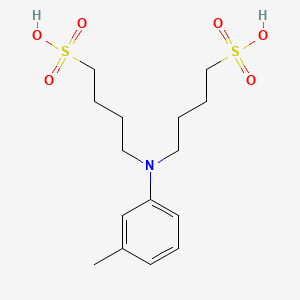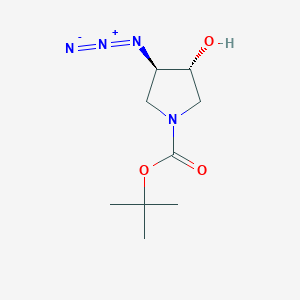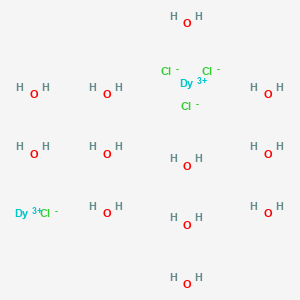
Dysprosium chloride (DyCl3), hexahydrate (8CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium chloride hexahydrate (DyCl3·6H2O): is a chemical compound consisting of dysprosium, chlorine, and water molecules. It is a yellow crystalline solid with a molecular weight of 376.95 g/mol. Dysprosium chloride hexahydrate is soluble in water and has various applications in scientific research, industry, and technology.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Dysprosium chloride hexahydrate can be synthesized by reacting dysprosium metal with hydrochloric acid in the presence of water. The reaction is typically carried out at room temperature and atmospheric pressure.
Hydrothermal Synthesis: This method involves reacting dysprosium oxide with hydrochloric acid under high-pressure and high-temperature conditions in a sealed autoclave.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, dysprosium chloride hexahydrate is produced through similar methods as laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: Dysprosium chloride hexahydrate can undergo oxidation reactions to form dysprosium oxychlorides.
Reduction: Reduction reactions can convert dysprosium chloride hexahydrate to dysprosium metal or lower oxidation state compounds.
Substitution: Dysprosium chloride hexahydrate can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are employed at elevated temperatures.
Substitution: Various halides or organic ligands can be used in substitution reactions.
Major Products Formed:
Oxidation: Dysprosium oxychlorides (e.g., DyOCl)
Reduction: Dysprosium metal (Dy) or lower oxidation state compounds (e.g., DyCl2)
Substitution: Complexes with different ligands (e.g., DyCl3·L)
科学研究应用
Chemistry: Dysprosium chloride hexahydrate is used as a precursor for synthesizing dysprosium-based materials, including dysprosium complexes with various ligands. Biology: It is employed in biological studies to investigate the effects of dysprosium ions on biological systems. Medicine: Dysprosium chloride hexahydrate is used in medical imaging and as a contrast agent in magnetic resonance imaging (MRI). Industry: It is utilized in the production of high-performance magnets, lasers, and phosphors for energy-efficient lighting.
Molecular Targets and Pathways Involved:
Magnetic Properties: Dysprosium ions in dysprosium chloride hexahydrate contribute to the magnetic properties of materials, making them useful in magnetic applications.
Biological Interactions: Dysprosium ions can interact with biological molecules, affecting cellular processes and imaging techniques.
相似化合物的比较
Terbium Chloride Hexahydrate (TbCl3·6H2O): Similar to dysprosium chloride hexahydrate, terbium chloride hexahydrate is used in magnetic materials and phosphors.
Europium Chloride Hexahydrate (EuCl3·6H2O): Europium chloride hexahydrate is used in red phosphors for lighting and displays.
Neodymium Chloride Hexahydrate (NdCl3·6H2O): Neodymium chloride hexahydrate is used in the production of neodymium magnets.
Uniqueness:
Dysprosium chloride hexahydrate is unique in its specific magnetic properties and applications in high-performance magnets and MRI contrast agents.
属性
IUPAC Name |
dysprosium(3+);tetrachloride;dodecahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Dy.12H2O/h4*1H;;;12*1H2/q;;;;2*+3;;;;;;;;;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLMLIQSNCBHDU-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Dy+3].[Dy+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Dy2H24O12+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Pyridinecarboxylic acid, 6-[1-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B8065597.png)
![Bis[[ethenyl(dimethyl)silyl]oxy]-(2-methylprop-1-enylsilyloxy)-phenylsilane](/img/structure/B8065618.png)
